molecular formula C16H20N2O3 B13933330 2-oxo-1,6-Diazaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester

2-oxo-1,6-Diazaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester

Katalognummer: B13933330
Molekulargewicht: 288.34 g/mol
InChI-Schlüssel: QDHHEWFRDLOTJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-oxo-1,6-Diazaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester is a complex organic compound belonging to the class of azaspiro compounds. These compounds are characterized by a spiro structure where at least one of the cyclic components is a nitrogen heterocycle

Vorbereitungsmethoden

The synthesis of 2-oxo-1,6-Diazaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the spiro structure. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

2-oxo-1,6-Diazaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, including its ability to interact with specific biological targets. In industry, it can be used in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of 2-oxo-1,6-Diazaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The exact mechanism may vary based on the specific application and context in which the compound is used .

Eigenschaften

Molekularformel

C16H20N2O3

Molekulargewicht

288.34 g/mol

IUPAC-Name

benzyl 2-oxo-1,6-diazaspiro[4.5]decane-6-carboxylate

InChI

InChI=1S/C16H20N2O3/c19-14-8-10-16(17-14)9-4-5-11-18(16)15(20)21-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,17,19)

InChI-Schlüssel

QDHHEWFRDLOTJR-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C2(C1)CCC(=O)N2)C(=O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.